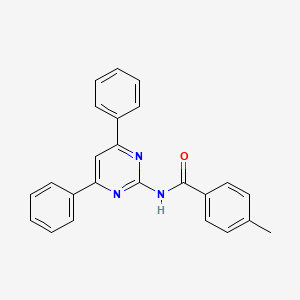![molecular formula C21H33N3O4S B11337564 1-[(3-methylbenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11337564.png)
1-[(3-methylbenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methylbenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a sulfonyl group attached to a benzyl ring, a morpholine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methylbenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the benzyl precursor with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the piperidine ring.
Final coupling: The final step involves coupling the sulfonyl-benzyl and morpholine-piperidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methylbenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-methylbenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide
- 1-[(3-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide
Uniqueness
1-[(3-methylbenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide is unique due to the presence of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H33N3O4S |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H33N3O4S/c1-18-4-2-5-19(16-18)17-29(26,27)24-10-6-20(7-11-24)21(25)22-8-3-9-23-12-14-28-15-13-23/h2,4-5,16,20H,3,6-15,17H2,1H3,(H,22,25) |
InChI Key |
LRTZAHBYXPGHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one](/img/structure/B11337483.png)
![4-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11337485.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11337488.png)


![1-(3-acetylphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337503.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11337508.png)

![1-(thiophen-2-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337534.png)
![6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11337542.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B11337547.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11337552.png)
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-{5-[4-(propan-2-yl)phenyl]pyrazolidin-3-ylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11337555.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-fluorobenzamide](/img/structure/B11337558.png)
